molecular formula C14H14N4O3 B11221411 N'-[(E)-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-YL]methylidene]pyridine-3-carbohydrazide

N'-[(E)-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-YL]methylidene]pyridine-3-carbohydrazide

Cat. No.: B11221411
M. Wt: 286.29 g/mol
InChI Key: TZVNADAFGGITNQ-REZTVBANSA-N
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Description

N’-[(E)-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-YL]methylidene]pyridine-3-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyridine ring, hydroxyl groups, and a hydrazide functional group, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-YL]methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde and pyridine-3-carbohydrazide. The reaction is carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified through recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-YL]methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N’-[(E)-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-YL]methylidene]pyridine-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-YL]methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its hydrazide group allows it to act as a ligand, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
  • 2-Naphthalenecarboxylic acid, 3-hydroxy-, hydrazide
  • N’-{(E)-[3-HYDROXY-5-(HYDROXYMETHYL)-2-METHYL-4-PYRIDINYL]METHYLIDENE}-4-METHYLBENZENESULFONOHYDRAZIDE

Uniqueness

N’-[(E)-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-YL]methylidene]pyridine-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C14H14N4O3/c1-9-13(20)12(11(8-19)6-16-9)7-17-18-14(21)10-3-2-4-15-5-10/h2-7,19-20H,8H2,1H3,(H,18,21)/b17-7+

InChI Key

TZVNADAFGGITNQ-REZTVBANSA-N

Isomeric SMILES

CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CN=CC=C2)CO

Canonical SMILES

CC1=NC=C(C(=C1O)C=NNC(=O)C2=CN=CC=C2)CO

Origin of Product

United States

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